molecular formula C17H12ClNO3S B4924170 5-{2-[(2-chlorobenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione

5-{2-[(2-chlorobenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione

Cat. No. B4924170
M. Wt: 345.8 g/mol
InChI Key: GTMDLXPVEQZQLA-DHDCSXOGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-{2-[(2-chlorobenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione, also known as TZD, is a thiazolidinedione derivative that has gained much attention in the scientific community due to its potential applications in the field of drug discovery and development. This compound has been found to exhibit a range of biological activities, including antidiabetic, antihypertensive, anti-inflammatory, and anticancer properties. In

Mechanism of Action

The mechanism of action of 5-{2-[(2-chlorobenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione involves its interaction with various cellular targets. This compound binds to PPARγ, a nuclear receptor that regulates glucose and lipid metabolism, leading to increased insulin sensitivity and decreased blood glucose levels. This compound also inhibits the renin-angiotensin system by blocking the angiotensin II type 1 receptor, resulting in vasodilation and decreased blood pressure. Furthermore, this compound inhibits NF-κB, a transcription factor that regulates inflammation and immune responses, leading to reduced inflammation. Finally, this compound induces apoptosis by activating caspases, which are enzymes that promote cell death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are diverse and complex. This compound has been found to regulate glucose and lipid metabolism, leading to improved insulin sensitivity and decreased blood glucose levels. It also has antihypertensive effects by reducing blood pressure and inhibiting the renin-angiotensin system. Additionally, this compound has anti-inflammatory and anticancer properties, which may be beneficial in treating various diseases.

Advantages and Limitations for Lab Experiments

One advantage of 5-{2-[(2-chlorobenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione is its wide range of biological activities, which makes it a promising compound for drug discovery and development. Additionally, this compound has been extensively studied, and its mechanism of action is well understood. However, one limitation of this compound is its potential toxicity, which may limit its clinical applications. Furthermore, this compound may exhibit off-target effects, which may complicate its use in lab experiments.

Future Directions

There are several future directions for the study of 5-{2-[(2-chlorobenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione. One potential application is in the treatment of diabetes, as this compound has been found to improve insulin sensitivity and regulate glucose metabolism. Additionally, this compound may have applications in the treatment of hypertension, inflammation, and cancer, although further research is needed to fully understand its potential in these areas. Finally, future studies may focus on improving the safety and efficacy of this compound, as well as developing new derivatives with improved biological activities.

Synthesis Methods

The synthesis of 5-{2-[(2-chlorobenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione involves the condensation of 2-chlorobenzaldehyde with 2-aminobenzoic acid in the presence of acetic anhydride and sodium acetate to yield the intermediate 2-[(2-chlorobenzyl)oxy]benzaldehyde. This intermediate is then reacted with thiosemicarbazide in ethanol to form the final product, this compound. The synthesis method has been optimized to yield high purity and yield of this compound.

Scientific Research Applications

5-{2-[(2-chlorobenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione has been extensively studied for its potential therapeutic applications. It has been found to exhibit antidiabetic activity by activating peroxisome proliferator-activated receptor gamma (PPARγ), which regulates glucose and lipid metabolism. This compound has also been shown to have antihypertensive effects by inhibiting the renin-angiotensin system. Additionally, this compound has been found to possess anti-inflammatory and anticancer properties by inhibiting nuclear factor kappa B (NF-κB) and inducing apoptosis, respectively.

properties

IUPAC Name

(5Z)-5-[[2-[(2-chlorophenyl)methoxy]phenyl]methylidene]-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClNO3S/c18-13-7-3-1-6-12(13)10-22-14-8-4-2-5-11(14)9-15-16(20)19-17(21)23-15/h1-9H,10H2,(H,19,20,21)/b15-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTMDLXPVEQZQLA-DHDCSXOGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)COC2=CC=CC=C2C=C3C(=O)NC(=O)S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)COC2=CC=CC=C2/C=C\3/C(=O)NC(=O)S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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